molecular formula C19H15N3O6S B11096868 2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid

2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid

Katalognummer: B11096868
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: LTUBGGKPJKRTNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the thiazole derivative with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as sodium methoxide or other alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring .

Wissenschaftliche Forschungsanwendungen

2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Wirkmechanismus

The mechanism of action of 2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-({[4-(4-METHOXY-3-NITROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C19H15N3O6S

Molekulargewicht

413.4 g/mol

IUPAC-Name

2-[[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]benzoic acid

InChI

InChI=1S/C19H15N3O6S/c1-10-16(11-7-8-15(28-2)14(9-11)22(26)27)20-19(29-10)21-17(23)12-5-3-4-6-13(12)18(24)25/h3-9H,1-2H3,(H,24,25)(H,20,21,23)

InChI-Schlüssel

LTUBGGKPJKRTNX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C(=O)O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.